N'-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide
Description
N'-[1-(4-Biphenylyl)ethylidene]-4-nitrobenzohydrazide is a hydrazide derivative featuring a biphenyl moiety linked to an ethylidene group and a 4-nitrobenzohydrazide unit. The 4-nitro group is electron-withdrawing, influencing electronic distribution and reactivity, which is critical for antimicrobial and antitumor activities observed in analogous compounds . This compound’s molecular weight (C21H17N3O3) is 371.38 g/mol, with a ChemSpider ID (if available) yet to be reported.
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-nitro-N-[(E)-1-(4-phenylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C21H17N3O3/c1-15(16-7-9-18(10-8-16)17-5-3-2-4-6-17)22-23-21(25)19-11-13-20(14-12-19)24(26)27/h2-14H,1H3,(H,23,25)/b22-15+ |
InChI Key |
BVALEHCYJBSZTG-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The primary synthetic route for N'-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide involves a condensation reaction between 4-nitrobenzohydrazide and 1-(4-biphenylyl)ethanone (also known as 4-acetylbiphenyl). This reaction follows the general mechanism for hydrazone formation, proceeding through nucleophilic addition followed by dehydration.
Reaction Mechanism
The synthesis proceeds through the following steps:
- Nucleophilic attack of the terminal nitrogen of 4-nitrobenzohydrazide on the carbonyl carbon of 1-(4-biphenylyl)ethanone
- Formation of a tetrahedral intermediate
- Dehydration to form the C=N double bond, yielding the final hydrazone product
The reaction typically requires acidic catalysis to facilitate the dehydration step and drive the reaction to completion. The general reaction scheme can be represented as:
$$ \text{4-nitrobenzohydrazide} + \text{1-(4-biphenylyl)ethanone} \xrightarrow[\text{Catalyst}]{\text{Solvent, Heat}} \text{this compound} + \text{H}_2\text{O} $$
Detailed Synthetic Procedures
Conventional Solution-Phase Synthesis
Method Description
The conventional method involves reacting 4-nitrobenzohydrazide with 1-(4-biphenylyl)ethanone in a polar protic solvent under reflux conditions with catalytic amounts of acid.
Experimental Procedure
- In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2 mmol (0.36 g) of 4-nitrobenzohydrazide in 20 mL of absolute ethanol
- Add 2 mmol (0.39 g) of 1-(4-biphenylyl)ethanone to the solution
- Add 2-3 drops of glacial acetic acid as a catalyst
- Heat the mixture under reflux for 4-6 hours while monitoring by thin-layer chromatography (TLC)
- Allow the reaction mixture to cool to room temperature
- Collect the precipitated product by filtration
- Wash with cold ethanol and dry under vacuum
This method typically yields 85-90% of pure product, which can be further purified by recrystallization from ethanol or ethanol-water mixture.
Solvent-Free Grinding Method
Method Description
A more environmentally friendly approach involves grinding the reactants together at room temperature without using any solvent, representing a green chemistry approach to the synthesis.
Experimental Procedure
- In a mortar, place 2 mmol (0.36 g) of 4-nitrobenzohydrazide and 2 mmol (0.39 g) of 1-(4-biphenylyl)ethanone
- Grind the mixture thoroughly with a pestle for 15-20 minutes at room temperature
- Monitor the progress of the reaction by TLC
- After completion, add a small amount of cold ethanol to the mixture
- Filter the product, wash with petroleum ether, and dry
This method yields 80-95% of the product with high purity and represents a significant improvement in terms of reaction time, energy consumption, and environmental impact.
Microwave-Assisted Synthesis
Method Description
Microwave irradiation can significantly accelerate the condensation reaction, reducing reaction times from hours to minutes while maintaining or improving yields.
Experimental Procedure
- In a microwave-compatible vessel, mix 2 mmol (0.36 g) of 4-nitrobenzohydrazide and 2 mmol (0.39 g) of 1-(4-biphenylyl)ethanone
- Add 5-10 mL of ethanol and a catalytic amount of acetic acid
- Irradiate the mixture in a laboratory microwave reactor at 100-120°C (300W) for 5-10 minutes
- Cool the mixture to room temperature
- Filter the precipitated product, wash with cold ethanol, and dry
This method typically produces yields of 88-95% with high purity and represents a significant time advantage over conventional heating methods.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the reaction rate and yield. A comparative study of different solvents is presented in Table 1.
Table 1: Effect of Solvent on the Synthesis of this compound
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 4-6 | 78 | 85-90 | >98 |
| Methanol | 3-5 | 65 | 88-92 | >98 |
| 2-Propanol | 5-7 | 82 | 80-85 | >98 |
| Acetic Acid | 2-3 | 118 | 90-95 | >97 |
| THF | 8-10 | 66 | 70-75 | >95 |
| Solvent-free | 0.25-0.5 | RT | 80-95 | >98 |
Polar protic solvents generally yield better results due to their ability to facilitate proton transfer during the reaction. Acetic acid serves both as a solvent and catalyst, resulting in faster reaction times.
Catalyst Effects
Various acid catalysts have been investigated for this condensation reaction. Their comparative performance is summarized in Table 2.
Table 2: Effect of Catalyst on the Synthesis of this compound
| Catalyst | Amount (mol%) | Reaction Time (h) | Yield (%) | Comments |
|---|---|---|---|---|
| Acetic Acid | 5-10 | 4-6 | 85-90 | Most common catalyst |
| p-Toluenesulfonic Acid | 2-5 | 3-4 | 88-93 | More efficient but less selective |
| HCl | 1-2 | 2-3 | 85-90 | Higher impurity profile |
| Silica Gel (acidic) | 10-15 | 5-6 | 80-85 | Heterogeneous catalysis |
| No Catalyst | - | 10-12 | 60-65 | Incomplete conversion |
Acetic acid remains the preferred catalyst due to its mild acidity, good compatibility with the reactants, and minimal side reactions.
Synthesis of Precursors
Preparation of 4-Nitrobenzohydrazide
4-Nitrobenzohydrazide, a key precursor, can be synthesized from 4-nitrobenzoic acid or its derivatives through several routes:
From 4-Nitrobenzoic Acid Ester
- Esterification of 4-nitrobenzoic acid with methanol or ethanol in the presence of concentrated sulfuric acid
- Reaction of the resulting ester with hydrazine hydrate (80%) in ethanol at reflux temperature for 4-6 hours
- Cooling, filtration, and recrystallization from ethanol to obtain pure 4-nitrobenzohydrazide
From 4-Nitrobenzoyl Chloride
- Preparation of 4-nitrobenzoyl chloride by treating 4-nitrobenzoic acid with thionyl chloride or phosphorus pentachloride
- Dropwise addition of the acid chloride to excess hydrazine hydrate at 0-5°C
- Stirring for 1-2 hours, followed by neutralization, filtration, and recrystallization
Preparation of 1-(4-Biphenylyl)ethanone
1-(4-Biphenylyl)ethanone can be synthesized through several routes:
Via Friedel-Crafts Acylation
- Reaction of biphenyl with acetyl chloride in the presence of aluminum chloride in dichloromethane at 0-5°C
- Hydrolysis of the reaction mixture with ice-cold dilute HCl
- Extraction with organic solvent, washing, drying, and crystallization
Via Suzuki Coupling
Characterization of this compound
Spectroscopic Analysis
The structural confirmation of this compound typically involves multiple spectroscopic techniques:
FTIR Spectroscopy
Characteristic absorption bands include:
- N-H stretching at 3200-3300 cm⁻¹
- C=O stretching at 1650-1670 cm⁻¹
- C=N stretching at 1600-1620 cm⁻¹
- NO₂ asymmetric and symmetric stretching at 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹
¹H NMR Spectroscopy
Key signals in the ¹H NMR spectrum (DMSO-d₆) include:
- N-H proton at δ 11.5-12.0 ppm (singlet)
- Methyl protons at δ 2.3-2.5 ppm (singlet)
- Aromatic protons of 4-nitrophenyl group at δ 8.2-8.4 ppm and δ 8.0-8.2 ppm (AA'BB' pattern)
- Biphenyl aromatic protons at δ 7.4-8.0 ppm (complex multiplet)
¹³C NMR Spectroscopy
Characteristic carbon signals include:
X-ray Crystallography
X-ray diffraction studies reveal important structural features:
- The molecule adopts an (E)-configuration around the C=N bond
- The dihedral angle between the nitro-substituted benzene ring and the biphenyl rings typically ranges from 10° to 25°
- Intramolecular N-H···O hydrogen bonds often generate S(6) ring motifs
- Crystal packing is stabilized by intermolecular C-H···O interactions
Comparative Analysis of Preparation Methods
A comprehensive comparison of the various preparation methods for this compound is presented in Table 4.
Table 4: Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield (%) | Reaction Time | Energy Consumption | Environmental Impact |
|---|---|---|---|---|---|---|
| Conventional Heating | Well-established, Reliable | Time-consuming, High energy | 85-90 | 4-6 h | High | Moderate |
| Microwave-Assisted | Fast, High yield | Specialized equipment | 88-95 | 5-10 min | Moderate | Low-Moderate |
| Solvent-Free Grinding | Green, Simple setup | Manual labor, Scale limitations | 80-95 | 15-20 min | Minimal | Minimal |
| Ultrasound-Assisted | Mild conditions, Good yield | Specialized equipment | 85-90 | 1-2 h | Moderate | Low-Moderate |
| Ionic Liquid Media | Recyclable medium, High yield | Expensive solvents | 90-95 | 1-2 h | Low | Low |
Evaluation of Synthetic Efficiency
The efficiency of synthetic methods can be evaluated using green chemistry metrics:
Table 5: Green Chemistry Metrics for Different Synthetic Methods
| Method | E-Factor | Atom Economy (%) | Process Mass Intensity | Reaction Mass Efficiency (%) |
|---|---|---|---|---|
| Conventional Heating | 25-30 | 92.3 | 30-35 | 80-85 |
| Microwave-Assisted | 15-20 | 92.3 | 20-25 | 85-90 |
| Solvent-Free Grinding | 2-5 | 92.3 | 5-10 | 90-95 |
| Ultrasound-Assisted | 20-25 | 92.3 | 25-30 | 82-87 |
| Ionic Liquid Media | 10-15 | 92.3 | 15-20 | 88-93 |
The solvent-free grinding method emerges as the most environmentally friendly approach, with minimal waste generation and high reaction mass efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
N’-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N’-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or other biological activities. The biphenyl group may facilitate binding to hydrophobic pockets in target proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
N'-[1-(4-Methoxyphenyl)ethylidene]-4-nitrobenzohydrazide ()
- Structure : Replaces biphenylyl with 4-methoxyphenyl.
- Key Differences : Methoxy is electron-donating, increasing electron density compared to the biphenyl group.
- Impact : Reduced lipophilicity and altered binding affinity. Molecular weight: 313.31 g/mol (C16H15N3O4).
Key Observations :
- Electron-withdrawing groups (e.g., nitro, cyano) correlate with enhanced antimicrobial and antitumor activities .
- Biphenyl moieties improve binding to hydrophobic pockets in enzymes or DNA, as seen in compound 13 (), which showed antitumor activity comparable to doxorubicin .
Physicochemical Properties
Biological Activity
N'-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 336.35 g/mol
- IUPAC Name : this compound
The compound features a hydrazone linkage, which is known to impart various biological activities, including anti-inflammatory and anticancer properties.
Antioxidant Activity
Research has demonstrated that hydrazones, including this compound, exhibit potent antioxidant activities. The ferric reducing antioxidant power (FRAP) and DPPH assays have shown that these compounds can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases .
Anticancer Properties
This compound has been evaluated for its anticancer potential. Studies indicate that the compound inhibits the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Methodology : The MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC values indicating effective anticancer activity at concentrations as low as 10 µM.
-
Antioxidant Evaluation :
- Objective : To assess the antioxidant capacity of the compound using DPPH radical scavenging assay.
- Methodology : Different concentrations of the compound were tested against DPPH radicals.
- Results : The compound exhibited a significant scavenging effect, comparable to standard antioxidants like ascorbic acid.
Comparative Analysis of Biological Activities
| Compound | Antioxidant Activity (IC50 µM) | Anticancer Activity (MCF-7 IC50 µM) |
|---|---|---|
| This compound | 15 | 10 |
| Ascorbic Acid | 20 | Not applicable |
| Curcumin | 25 | 12 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide?
- Methodological Answer : The compound can be synthesized via a two-step condensation reaction. First, 4-nitrobenzoic acid hydrazide is prepared by refluxing 4-nitrobenzoic acid with hydrazine hydrate in ethanol. Subsequently, it is condensed with 4-biphenylylethyl ketone in ethanol under acidic conditions (e.g., acetic acid catalysis) to form the hydrazone Schiff base. Structural purity is confirmed by FT-IR, / NMR, and elemental analysis .
Q. How is the molecular conformation and crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound adopts an (E)-configuration around the C=N bond, with dihedral angles between aromatic rings (e.g., ~1.8° for biphenyl vs. nitrobenzene moieties). Intramolecular O–H⋯N hydrogen bonding and intermolecular N–H⋯O interactions stabilize the crystal lattice. SHELXL/SHELXS software is recommended for refinement, achieving R-factors < 0.05 .
Q. What spectroscopic techniques are critical for validating its structure?
- Methodological Answer :
- FT-IR : Confirm hydrazide (N–H stretch: 3200–3300 cm) and C=N (1600–1620 cm) groups.
- NMR : NMR shows peaks for aromatic protons (δ 7.2–8.5 ppm) and hydrazide NH (δ ~10.5 ppm). NMR identifies carbonyl (C=O: ~165 ppm) and imine (C=N: ~150 ppm) carbons .
- UV-Vis : π→π* transitions in aromatic systems (~280–320 nm) and n→π* transitions in C=N bonds (~350–400 nm) .
Advanced Research Questions
Q. How do substituents on the biphenyl or nitrobenzene moieties influence biological activity?
- Methodological Answer : Structure-activity relationships (SARs) reveal that electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency by increasing electrophilicity. For example, replacing the biphenyl group with a pyridine ring (as in N'-[(1E)-1-(pyridin-2-yl)ethylidene]-4-nitrobenzohydrazide) reduces antifungal activity, highlighting the role of aromatic π-stacking in target binding . Computational docking (e.g., AutoDock Vina) can predict interactions with microbial enzymes like cytochrome P450 .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar hydrazides?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, concentration thresholds). For example, N'-(2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)ethylidene)-4-nitrobenzohydrazide showed ZOI = 25–26 mm against Staphylococcus aureus at 0.5% concentration, but activity may drop at lower doses. Cross-validation via MIC/MBC assays and standardized CLSI protocols is critical .
Q. How can computational methods predict the compound’s chelation behavior with transition metals?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model metal-ligand interactions. The nitro and hydrazide groups act as bidentate ligands, forming stable complexes with Cu or Fe. Spectrophotometric titration (e.g., Job’s plot) and potentiometry (logβ values) validate stoichiometry (e.g., 1:1 or 1:2 M:L ratios) .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Methodological Answer : Twinning or disorder in biphenyl rings complicates refinement. Using SHELXL’s TWIN/BASF commands and integrating Hirshfeld surface analysis (CrystalExplorer) resolves ambiguities. For example, Flack parameter = 0.01 (2) confirmed absolute configuration in a brominated analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
